An In-Depth Technical Guide to Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanoate
An In-Depth Technical Guide to Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanoate is a substituted pyrazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, and its potential applications in drug discovery, drawing upon data from analogous structures and the broader family of pyrazole-containing molecules. The document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a core structural motif in a multitude of biologically active compounds.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a versatile scaffold in drug design due to its favorable physicochemical properties and its ability to engage in various biological interactions. Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[2] Notably, several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anti-cancer drug Crizotinib, feature a pyrazole core, underscoring the therapeutic relevance of this heterocyclic system. The subject of this guide, ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanoate, represents a key building block for the elaboration of more complex molecules with potential therapeutic value.
Chemical Identity and Properties
Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanoate is a β-keto ester functionalized with an N-ethyl pyrazole ring. Its chemical structure and key identifiers are summarized below.
| Property | Value | Source |
| IUPAC Name | ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanoate | N/A |
| CAS Number | 1216162-03-6 | [3] |
| Molecular Formula | C₁₀H₁₄N₂O₃ | [3] |
| Molecular Weight | 210.23 g/mol | [3] |
| SMILES | O=C(OCC)CC(C1=CN(CC)N=C1)=O | [3] |
Physicochemical Properties (Predicted and Inferred)
Spectroscopic Characterization (Predicted)
Based on its structure, the following spectroscopic signatures are anticipated:
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¹H NMR: Signals corresponding to the ethyl ester (triplet and quartet), the N-ethyl group of the pyrazole (triplet and quartet), the methylene protons of the propanoate chain (singlet or AB quartet), and the aromatic protons of the pyrazole ring (two singlets).
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¹³C NMR: Resonances for the carbonyl carbons of the ester and ketone, the aromatic carbons of the pyrazole ring, and the aliphatic carbons of the ethyl groups and the propanoate backbone.
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IR Spectroscopy: Characteristic absorption bands for the C=O stretching vibrations of the ketone and ester functionalities, as well as C-N and C=C stretching of the pyrazole ring.
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Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound, along with predictable fragmentation patterns.
Synthesis and Reaction Chemistry
The synthesis of ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanoate can be envisioned through established methods for the formation of β-keto esters and the acylation of pyrazole derivatives. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
A common and effective method for the synthesis of β-keto esters is the Claisen condensation reaction. In this proposed pathway, a suitable pyrazole-containing ester is reacted with an acetylating agent in the presence of a strong base.
Caption: Proposed two-step synthesis of the title compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on general procedures for similar transformations and should be optimized for specific laboratory conditions.
Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-4-carboxylate
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To a solution of ethyl 1H-pyrazole-4-carboxylate (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 equivalents).
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Stir the mixture at room temperature for 30 minutes.
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Add ethyl iodide (1.2 equivalents) dropwise to the suspension.
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
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Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford ethyl 1-ethyl-1H-pyrazole-4-carboxylate.
Step 2: Synthesis of Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanoate
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Prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
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To this solution, add a mixture of ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1 equivalent) and ethyl acetate (1.5 equivalents) dropwise at a controlled temperature (e.g., 0 °C).
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Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
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Once the reaction is complete, quench by pouring it into a mixture of ice and dilute acid (e.g., HCl or acetic acid).
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Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the resulting crude product by column chromatography or recrystallization to yield ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanoate.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanoate make it a valuable intermediate for the synthesis of a diverse array of more complex molecules with potential therapeutic applications.
Precursor for Bioactive Heterocycles
The β-keto ester moiety is a versatile functional group that can participate in a variety of cyclization reactions. For instance, it can react with hydrazine derivatives to form pyrazolones, or with amidines to generate pyrimidines. These resulting heterocyclic systems are known to possess a broad spectrum of biological activities.[4]
Caption: Synthetic utility of the title compound.
Role as a Pharmacophore
The 1-ethyl-1H-pyrazol-4-yl group itself can be considered a key pharmacophore. The substitution at the N1 position of the pyrazole ring can influence the molecule's pharmacokinetic properties, such as its metabolic stability and receptor binding affinity. The ethyl group, in this case, can contribute to favorable lipophilicity, potentially enhancing cell membrane permeability.
Safety and Handling
Based on available supplier safety data, ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanoate should be handled with care in a well-ventilated laboratory environment.[3]
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.[3]
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Precautionary Measures:
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Wear protective gloves, clothing, eye, and face protection.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Use only outdoors or in a well-ventilated area.
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In case of contact with skin or eyes, rinse immediately with plenty of water.
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Store in a well-ventilated place. Keep container tightly closed.
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Conclusion
Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanoate is a valuable chemical entity with significant potential as a building block in the synthesis of novel, biologically active compounds. Its versatile β-keto ester functionality, combined with the proven pharmacological importance of the pyrazole scaffold, makes it a compound of high interest for researchers in drug discovery and medicinal chemistry. Further investigation into its reactivity and the biological evaluation of its derivatives are warranted to fully explore its therapeutic potential.
References
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Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of Ethyl 3-oxo-4-phenylbutanoate in Pharmaceutical Research. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Retrieved from [Link]
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Biointerface Research in Applied Chemistry. (2020). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Retrieved from [Link]
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World Journal of Pharmaceutical Research. (2023). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF PYRAZOLE DERIVATIVES. Retrieved from [Link]
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HETEROCYCLES. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. Retrieved from [Link]
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Medscape. (n.d.). European journal of medicinal chemistry. Retrieved from [Link]
